(|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol (|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13662323
InChI: InChI=1S/C28H22BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26-27,31H,1H3/t26-,27?/m1/s1
SMILES: COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O
Molecular Formula: C28H22BrNO2
Molecular Weight: 484.4 g/mol

(|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol

CAS No.:

Cat. No.: VC13662323

Molecular Formula: C28H22BrNO2

Molecular Weight: 484.4 g/mol

* For research use only. Not for human or veterinary use.

(|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol -

Specification

Molecular Formula C28H22BrNO2
Molecular Weight 484.4 g/mol
IUPAC Name (2R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanol
Standard InChI InChI=1S/C28H22BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26-27,31H,1H3/t26-,27?/m1/s1
Standard InChI Key BDFILYYATTXFLA-AVJYQCBHSA-N
Isomeric SMILES COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O
SMILES COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O
Canonical SMILES COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is (2R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanol, with the following key properties :

PropertyValue
Molecular FormulaC₂₈H₂₂BrNO₂
Molecular Weight484.4 g/mol
CAS Number53392394
StereochemistryR-configuration at C2
Key Functional GroupsQuinoline, bromo, methoxy, naphthalenyl, phenyl, ethanol

The stereochemistry is critical, as enantiomeric forms of related compounds exhibit divergent biological activities .

Spectroscopic Data

  • SMILES: COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O

  • InChIKey: BDFILYYATTXFLA-AVJYQCBHSA-N

  • XLogP3: 7 (high lipophilicity, suggesting membrane permeability)

Synthesis and Stereochemical Resolution

Synthetic Routes

The compound is synthesized via multi-step reactions, often involving:

  • Quinoline Core Formation: Cyclization of substituted anilines with acryloyl chlorides via the Doebner-Miller reaction .

  • Bromination and Methoxylation: Electrophilic aromatic substitution at the 6-position of quinoline using Br₂/FeBr₃ and subsequent methoxy group introduction .

  • Stereoselective Alkylation: Chiral resolution using agents like (R)-2-(methoxymethyl)pyrrolidide to achieve the R-configuration .

A representative pathway from intermediate S4 (3-benzyl-6-bromo-2-chloroquinoline) involves methoxylation and stereocontrolled ethanol addition :

S4NaOMe/MeOHQuinoline-2-methoxy intermediateStereoselective Grignard(2R)-Product\text{S4} \xrightarrow{\text{NaOMe/MeOH}} \text{Quinoline-2-methoxy intermediate} \xrightarrow{\text{Stereoselective Grignard}} \text{(2R)-Product}

Key Challenges

  • Diastereomer Separation: Low yields (20–30%) in early methods necessitated chiral chromatography . Modern approaches employ kinetic resolution with chiral bases (e.g., lithium amides) to improve diastereomeric ratios to 7.7:1 .

  • Scale-Up: Industrial processes use azeotropic drying (THF/2-MeTHF) to mitigate hydrolysis of intermediates .

Pharmacological and Biological Implications

Antimycobacterial Activity

While direct studies are unavailable, structural analogs like bedaquiline (TMC-207) share key features:

  • Target: Mycobacterial ATP synthase (IC₅₀ = 1.3 μM) .

  • Efficacy: 82% reduction in bacterial load in murine TB models .

  • Stereochemical Sensitivity: The (1R,2S)-configured bedaquiline exhibits 10-fold higher potency than its enantiomer .

This compound’s naphthalenyl and bromoquinoline moieties suggest similar target engagement, though validation is required .

Broader Biological Activities

Quinoline derivatives demonstrate:

  • Anticancer Activity: DNA intercalation and topoisomerase inhibition (e.g., camptothecin analogs) .

  • Antimicrobial Effects: Disruption of microbial membrane integrity .

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound serves as a precursor to bedaquiline, a WHO-recommended drug for multidrug-resistant tuberculosis (MDR-TB) . Key steps in bedaquiline synthesis include:

  • Chiral Amine Introduction: Reaction with dimethylamine under Mitsunobu conditions .

  • Salt Formation: Fumaric acid coupling to improve solubility .

Material Science

Quinoline derivatives are utilized in:

  • Corrosion Inhibition: Adsorption on mild steel surfaces via π–π interactions .

  • Luminescent Materials: Coordination polymers for OLEDs .

Future Directions

  • Mechanistic Studies: Elucidate target specificity via crystallography.

  • Derivatization: Explore substitutions (e.g., fluoro, nitro) to enhance potency.

  • Formulation: Nanoparticle delivery systems to mitigate toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator